molecular formula C12H19N3O4 B1372725 tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate CAS No. 887120-96-9

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate

Cat. No.: B1372725
CAS No.: 887120-96-9
M. Wt: 269.3 g/mol
InChI Key: UDAAVVGTVULJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate (CAS: 887120-96-9) is a spirocyclic compound featuring a bicyclic structure with a central 7-membered ring fused to a 5-membered ring. Its molecular formula is C₁₂H₁₇N₃O₄, and it serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the 2,4-dioxo-1,3,7-triaza motif provides sites for further functionalization, such as Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-5-12(7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAAVVGTVULJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazaspiro Core

  • Starting from appropriate hydantoin derivatives or urea-based precursors , the spirocyclic ring is formed via intramolecular cyclization.
  • The cyclization is typically promoted under basic or acidic conditions depending on the precursor.
  • The spiro ring junction is formed between a piperidine ring and a hydantoin-like moiety, yielding the 1,3,7-triazaspiro[4.5]decane skeleton.

Introduction of the Dioxo Groups

  • The 2,4-dioxo functionality corresponds to keto groups on the triazaspiro ring.
  • These are introduced either by oxidation of precursor amines or by using diketone intermediates.
  • Common reagents for oxidation include mild oxidants compatible with the spirocyclic system.

Installation of the tert-Butyl Carboxylate Group

  • The tert-butyl ester is introduced via Boc (tert-butoxycarbonyl) protection of the carboxyl group at position 7.
  • This is usually achieved by reacting the free carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) with tert-butanol in the presence of an acid catalyst or by direct Boc-protection using di-tert-butyl dicarbonate (Boc2O) .
  • The Boc group serves as a protecting group to enhance stability and solubility during subsequent synthetic steps or purification.

Representative Synthetic Route (Literature-Based)

Step Reaction Description Reagents/Conditions Outcome
1 Cyclization to form triazaspiro ring Hydantoin derivative, base or acid catalyst Formation of 1,3,7-triazaspiro[4.5]decane core
2 Oxidation to introduce 2,4-dioxo groups Mild oxidants (e.g., PCC, Dess–Martin periodinane) Conversion to 2,4-dioxo functionality
3 Boc-protection of carboxyl group Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) tert-Butyl ester formation at position 7

Purification and Characterization

  • The final product is generally isolated as a white solid powder with purity >95%, as confirmed by chromatographic and spectroscopic methods (HPLC, NMR, MS).
  • Storage is recommended at 2-8°C to maintain stability.
  • Analytical data such as NMR, IR, and mass spectrometry confirm the presence of the spirocyclic core, dioxo groups, and tert-butyl ester.

Research Findings and Optimization Notes

  • The choice of cyclization conditions critically affects the yield and purity of the spirocyclic intermediate.
  • Oxidation steps require careful control to avoid overoxidation or ring degradation.
  • Boc-protection is typically high yielding and reversible, allowing for downstream functional group manipulations.
  • Scale-up synthesis is feasible with trial manufacturing demonstrated from 1 kg to 10 kg scale in custom synthesis facilities, indicating robustness of the synthetic route.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes Yield/Effectiveness
Spirocyclic ring formation Hydantoin derivatives, acid/base Intramolecular cyclization critical Moderate to high yield
Introduction of 2,4-dioxo Mild oxidants (PCC, Dess–Martin) Avoids ring cleavage High selectivity for keto groups
tert-Butyl ester protection Di-tert-butyl dicarbonate (Boc2O), base Protects carboxyl group, reversible High yield, >95% purity
Purification Chromatography, recrystallization Ensures product purity Purity >95% confirmed by HPLC and MS

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development:

  • Mechanism of Action : The compound's ability to inhibit specific enzymes has been explored, particularly in relation to tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory processes and cancer progression .
  • Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition of TACE, suggesting potential therapeutic applications in treating inflammatory diseases and cancers .

Material Science

The compound is also being researched for its applications in material science:

  • OLED Technology : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs). The incorporation of such compounds into OLED materials can enhance the efficiency and stability of devices .
  • Case Study : Research has shown that integrating triazaspiro compounds into polymer matrices can improve the photophysical properties of OLEDs, leading to brighter and more efficient displays .

Agricultural Chemistry

The potential use of this compound as an agrochemical is under investigation:

  • Pesticidal Activity : Preliminary studies indicate that this compound may possess insecticidal properties against certain pests, making it a candidate for developing new agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential inhibitor of TACE; anti-inflammatory and anti-cancer properties
Material ScienceUsed in OLED technology; enhances electronic properties
Agricultural ChemistryInvestigated for insecticidal activity

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors .

Comparison with Similar Compounds

Ring Size and Heteroatom Modifications

  • tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (CAS: 1391738-60-5): This compound features a [4.4] spiro system (5-membered fused to 4-membered rings) instead of [4.5]. Its molecular weight (255.27 g/mol) is slightly lower than the target compound (283.29 g/mol) due to fewer carbons .
  • tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f, CAS: N/A):
    Replacing a nitrogen with sulfur (8-thia) introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. This compound exhibits a higher melting point (89–90°C) compared to the oily or glassy states of other analogues .

Functional Group Variations

  • tert-Butyl 1-(2,2,2-trifluoroacetyl)-1,7-diazaspiro[4.5]decane-7-carboxylate (20r):
    The trifluoroacetyl group enhances electrophilicity, making this compound more reactive toward nucleophiles. It exists as a colorless oil, contrasting with the solid-state stability of the target compound .

Research Implications and Gaps

While the target compound demonstrates versatility in medicinal chemistry, further studies are needed to:

Quantify its synthetic yield (currently unspecified in literature).

Explore its pharmacokinetic properties relative to analogues like 20r.

Investigate the impact of ring size ([4.4] vs. [4.5]) on bioactivity through in vitro assays.

Biological Activity

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate (CAS No. 887120-96-9) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉N₃O₄
  • Molecular Weight : 269.30 g/mol
  • Purity : Typically ≥ 95% in commercial preparations

The compound features a spirocyclic structure that contributes to its biological activity, particularly in medicinal chemistry.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to the triazaspiro framework. For instance, derivatives of triazaspiro compounds have shown selective inhibition of tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in cancer progression. Research indicates that such inhibitors can reduce tumor growth by modulating inflammatory pathways involved in cancer metastasis .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a selective inhibitor for enzymes associated with inflammatory responses and cancer progression.
  • Cell Proliferation Modulation : It has been observed to affect cell cycle regulation in certain cancer cell lines, leading to reduced proliferation rates.

Study 1: Inhibition of TACE

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of triazaspiro compounds exhibited potent inhibitory effects on TACE. This inhibition was linked to decreased levels of pro-inflammatory cytokines and reduced tumor cell viability in vitro .

Study 2: Anticancer Efficacy

In another study focusing on various triazaspiro derivatives, researchers found that these compounds displayed significant cytotoxic effects against breast and prostate cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₉N₃O₄
Molecular Weight269.30 g/mol
CAS Number887120-96-9
Purity≥ 95%
Antitumor ActivityYes
Mechanism of ActionEnzyme Inhibition

Q & A

Basic: What synthetic routes are effective for synthesizing tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate, and how can purity be optimized?

The compound is typically synthesized via spirocyclization strategies involving ketone or ester precursors. For example, tandem hydroformylation-aldol condensation (used for analogous spirocyclic esters) can be adapted by reacting cyclic ketones with unsaturated esters under rhodium catalysis (e.g., [Rh(acac)(CO)₂] with BIPHEPHOS ligand) in anhydrous THF . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) is recommended. Purity validation requires HPLC (C18 column, UV detection at 210–254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Basic: How should researchers characterize the spirocyclic structure and confirm regiochemistry?

Key techniques include:

  • ¹H/¹³C NMR : The spirocyclic carbon (shared by both rings) appears as a distinct singlet in ¹³C NMR (~100–110 ppm). The tert-butyl group shows a characteristic triplet in ¹H NMR (δ ~1.4 ppm) and a quaternary carbon in ¹³C NMR (~80 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for the carboxylate and dioxo groups) .
  • X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for distinguishing regioisomers .

Basic: What storage conditions ensure stability of this compound?

Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the spirocyclic lactam/diketone structure may degrade in acidic or basic conditions . Stability under long-term storage should be monitored via periodic TLC or HPLC analysis .

Advanced: How does the spirocyclic architecture influence biological activity, such as enzyme inhibition?

The rigid spiro scaffold imposes conformational constraints, enhancing selectivity for target binding pockets. For example, structurally related triazaspiro compounds (e.g., SCR130) inhibit DNA repair enzymes like ligase IV by sterically blocking active sites . Computational docking studies (AutoDock Vina) can predict binding affinities, while site-directed mutagenesis of target proteins validates interactions. Compare IC₅₀ values against analogs with varied ring sizes (e.g., spiro[4.4] vs. spiro[4.5]) to assess structure-activity relationships .

Advanced: What strategies mitigate decomposition during reactions requiring high temperatures or strong bases?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen .
  • Stabilizing Additives : Include radical inhibitors (e.g., BHT) or chelating agents (EDTA) to suppress side reactions.
  • Low-Temperature Alternatives : Replace thermal conditions with photoredox catalysis or microwave-assisted synthesis to preserve the dioxo and carboxylate functionalities .

Advanced: How can researchers safely handle accidental exposure to this compound?

  • Skin Contact : Immediately remove contaminated gloves/clothing and wash with soap/water for 15 minutes. Use 2% acetic acid solution for neutralization if irritation occurs .
  • Eye Exposure : Rinse with saline or water for 15 minutes; seek ophthalmologic evaluation for persistent redness .
  • Inhalation : Move to fresh air and administer oxygen if respiratory distress is observed. Monitor for delayed symptoms (e.g., bronchospasm) .

Advanced: What analytical methods resolve contradictory data on reactivity or stability?

  • Controlled Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH for 1 week) and analyze products via LC-MS.
  • Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates under varying pH/temperature.
  • Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., ICH Q1A guidelines) .

Advanced: How can computational modeling guide the design of derivatives with improved properties?

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic effects of substituents on reactivity.
  • MD Simulations : Assess solvation dynamics and binding persistence in target proteins (e.g., 100 ns trajectories in GROMACS).
  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity early in derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.